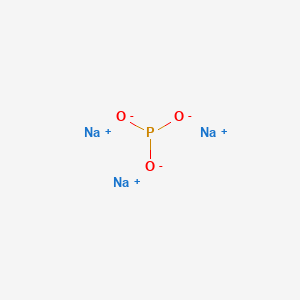
2-Hydroxy-6-nitrobenzaldehyde
Übersicht
Beschreibung
2-Hydroxy-6-nitrobenzaldehyde is a nitroaromatic compound . It has a molecular formula of C7H5NO4 . The average mass is 167.119 Da and the monoisotopic mass is 167.021851 Da .
Synthesis Analysis
The synthesis of 2-Hydroxy-6-nitrobenzaldehyde involves interesting reaction series . One method involves the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with 3-fluoroaniline . The synthesized compound is characterized by IR spectroscopy and single crystal X-rays diffraction (SC-XRD) technique .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-6-nitrobenzaldehyde is characterized by IR spectroscopy and single crystal X-rays diffraction (SC-XRD) technique . SC-XRD inferred that C–H⋯O and off-set π⋯π stacking interactions are the main features of the supramolecular assembly .
Chemical Reactions Analysis
2-Hydroxy-6-nitrobenzaldehyde is used to prepare Schiff base ligands . It is also involved in the Baeyer-Drewsen indigo synthesis, where it condenses with acetone in basic aqueous solution to yield indigo .
Physical And Chemical Properties Analysis
2-Hydroxy-6-nitrobenzaldehyde has a molecular formula of C7H5NO4 . The average mass is 167.119 Da and the monoisotopic mass is 167.021851 Da .
Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis : 2-Hydroxy-6-nitrobenzaldehyde is involved in molecular interactions such as hydrogen bonds and pi-pi stacking, which are crucial in forming complex molecular structures (Garden et al., 2004).
Pharmaceutical Applications : Compounds derived from nitrobenzaldehydes, including 2-Hydroxy-6-nitrobenzaldehyde, have been found to exhibit coccidiostatic and malaricidal effects, showing potential in the treatment of malaria (Dürckheimer et al., 1980).
Catalysis in Chemical Reactions : This compound reacts with dialkylphosphonates in the presence of catalytic quantities of cinchona alkaloids to produce α-hydroxy phosphate esters, an important reaction in asymmetric catalysis (Wynberg & Smaardijk, 1984).
Actinometry in Photochemistry : 2-Hydroxy-6-nitrobenzaldehyde is used as a chemical actinometer for measuring light intensity in photochemical reactions. It has been validated for use in both solution and ice photochemistry (Galbavy et al., 2010).
Analytical Chemistry Applications : It serves as an intermediate in the production of various chemical compounds, demonstrating its versatility in organic synthesis and analytical chemistry (Forbes et al., 1968).
Antioxidant Properties : This compound has been found to efficiently block singlet oxygen generation, suggesting its potential as a protective agent in various applications, including food preservation and material protection against photodegradation (Hajimohammadi et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-hydroxy-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-6(8(11)12)2-1-3-7(5)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWYLFSBHZEAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449552 | |
| Record name | 2-HYDROXY-6-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-nitrobenzaldehyde | |
CAS RN |
16855-08-6 | |
| Record name | 2-HYDROXY-6-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)





![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)

![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)



